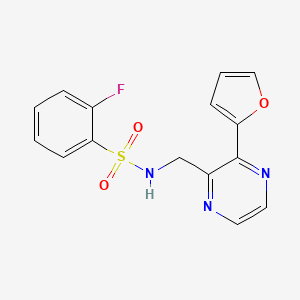

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

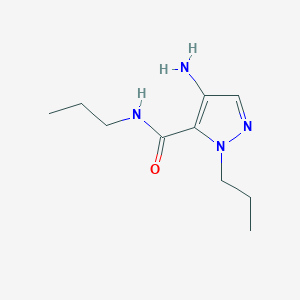

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also known as Compound X, is a novel small molecule that has shown promising results in scientific research applications. This compound belongs to the sulfonamide class of compounds and has a molecular weight of 402.45 g/mol.

Aplicaciones Científicas De Investigación

Synthesis and Cyclooxygenase-2 Inhibitory Activity

Compounds with a substituted benzenesulfonamide moiety, including those with fluorine substitutions, have been synthesized and evaluated for their inhibitory activities against cyclooxygenase (COX) enzymes. The presence of fluorine on the benzenesulfonamide moiety, along with electron-donating groups, yields selectivity and potency for COX-2 inhibition, suggesting potential for the development of anti-inflammatory agents (M. Pal et al., 2003).

Antidiabetic Activity

Fluorinated pyrazoles and benzenesulfonylurea derivatives have been prepared as hypoglycemic agents. The structure-activity relationship (SAR) and in silico drug-relevant property calculations indicate that these compounds are potential leads for future drug discovery studies in the context of antidiabetic therapy (H. Faidallah et al., 2016).

Decarboxylative Fluorination

A method for the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including pyrazole, has been developed. This transition-metal-free approach allows for the synthesis of fluorinated heteroaromatic compounds, which are valuable in medicinal chemistry and material science (Xi Yuan et al., 2017).

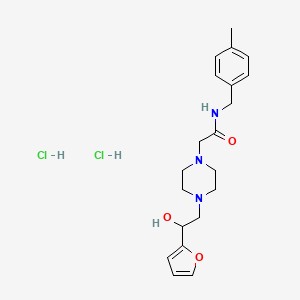

Cytotoxicity and Carbonic Anhydrase Inhibition

New benzenesulfonamides derivatives, including fluorine-substituted compounds, have been synthesized and tested for their cytotoxic activities and inhibition of carbonic anhydrase (CA) isoforms. Some derivatives showed promising cytotoxic activities, indicating their potential in anti-tumor studies, while others strongly inhibited human cytosolic isoforms hCA I and II, suggesting applications in the treatment of conditions associated with altered CA activity (H. Gul et al., 2016).

Fluorometric Sensing for Metal Ions

Pyrazoline derivatives have been utilized for metal ion selectivity based on fluorometric detection. A novel non-toxic pyrazoline derivative has been shown to selectively detect Hg^2+ ions, highlighting its potential as a selective fluorometric "turn-off" sensor for mercury detection (Ebru Bozkurt et al., 2018).

Propiedades

IUPAC Name |

2-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXOZBCMDSSNDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)